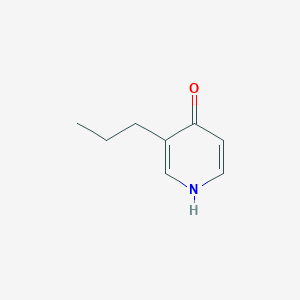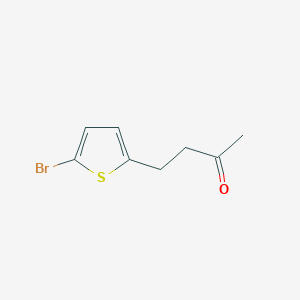
4-(5-Bromothiophen-2-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromothiophen-2-yl)butan-2-one is an organic compound that features a brominated thiophene ring attached to a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)butan-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the butanone group. One common method involves the reaction of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromothiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or the carbonyl group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted thiophenes .
Aplicaciones Científicas De Investigación
4-(5-Bromothiophen-2-yl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromothiophen-2-yl)butan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromothiophene-2-carbohydrazide: A precursor in the synthesis of 4-(5-Bromothiophen-2-yl)butan-2-one.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Another brominated thiophene derivative with applications in organic electronics.
Uniqueness
This compound is unique due to its specific combination of a brominated thiophene ring and a butanone moiety
Propiedades
Fórmula molecular |
C8H9BrOS |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
4-(5-bromothiophen-2-yl)butan-2-one |
InChI |
InChI=1S/C8H9BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-5H,2-3H2,1H3 |
Clave InChI |
PSLVZYABIMPURG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


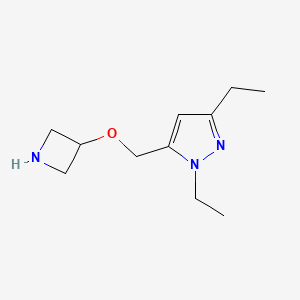

![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)
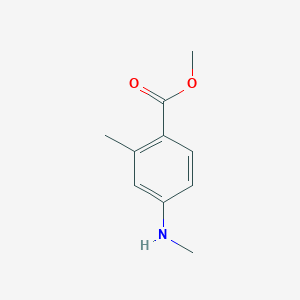
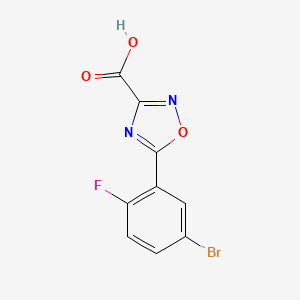
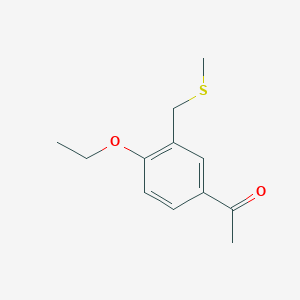
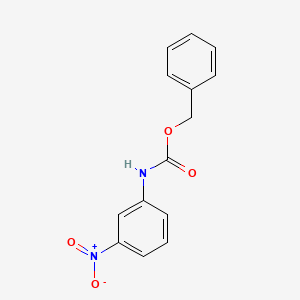
![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)

![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)
